
Propanoic acid;pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid;pyridine-4-carboxamide is a compound that combines the properties of both propanoic acid and pyridine-4-carboxamide Propanoic acid is a simple carboxylic acid with the chemical formula C3H6O2, known for its use as a preservative and antibacterial agent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid;pyridine-4-carboxamide typically involves the condensation of propanoic acid with pyridine-4-carboxamide. One common method is the direct condensation of carboxylic acids and amines in the presence of a dehydrating agent such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures (around 85°C) . This reaction yields the corresponding amide product with high purity and moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Propanoic acid;pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted amides or other derivatives.
科学的研究の応用
Propanoic acid;pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of propanoic acid;pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic processes. In anti-inflammatory applications, it may modulate the activity of enzymes or receptors involved in the inflammatory response .
類似化合物との比較
Propanoic acid;pyridine-4-carboxamide can be compared with other similar compounds, such as:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar structural features but different chemical properties and applications.
Pyridine-3,5-dicarboxamide: Another pyridine derivative with distinct reactivity and uses in coordination chemistry and material science.
The uniqueness of this compound lies in its combination of propanoic acid and pyridine-4-carboxamide moieties, which confer specific chemical and biological properties that are not present in other similar compounds.
特性
CAS番号 |
848139-06-0 |
|---|---|
分子式 |
C12H18N2O5 |
分子量 |
270.28 g/mol |
IUPAC名 |
propanoic acid;pyridine-4-carboxamide |
InChI |
InChI=1S/C6H6N2O.2C3H6O2/c7-6(9)5-1-3-8-4-2-5;2*1-2-3(4)5/h1-4H,(H2,7,9);2*2H2,1H3,(H,4,5) |
InChIキー |
PSXXZVDLWSQFRU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)O.CCC(=O)O.C1=CN=CC=C1C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


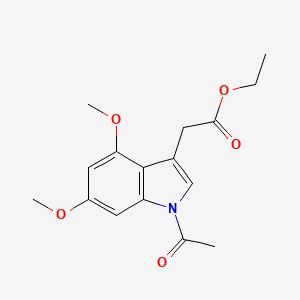
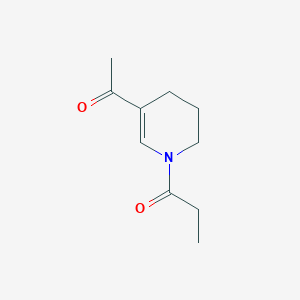
![1-(4-Nitrophenyl)[1,4,7]triazonane](/img/structure/B14205615.png)

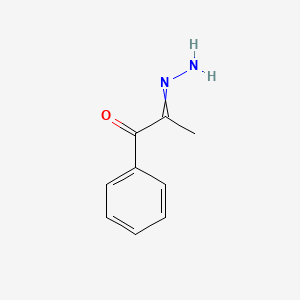
![N-[2-(Pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14205627.png)

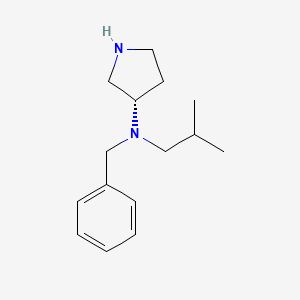
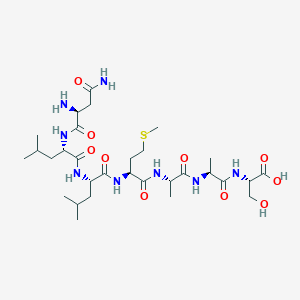
![4-{4-[(3-Ethyloxetan-3-YL)methoxy]butoxy}-2-fluorobenzoic acid](/img/structure/B14205651.png)
![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
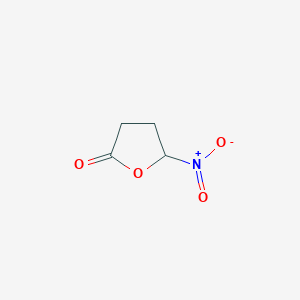
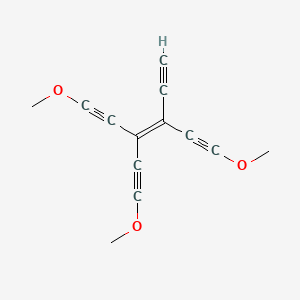
![2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-](/img/structure/B14205693.png)
